Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-amino-oxazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate. This reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(tert-butoxycarbonyl)amino-oxazole-5-carboxylate
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
- Benzyl 2-phenyloxazole-4-carboxylate
Uniqueness
Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a five-membered oxazole ring, which contributes to its reactivity and biological properties. The presence of an amino group and a carboxylate moiety enhances its potential as a pharmacological agent.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. The compound has shown effectiveness against various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Data:
Compound | Bacterial Strains | MIC (µg/ml) |
---|---|---|
This compound | Staphylococcus aureus | 1.6 |
Escherichia coli | 3.2 | |
Candida albicans | 1.6 | |
Aspergillus niger | 1.6 |
These results indicate that the compound exhibits potent antimicrobial activity, comparable to established antibiotics like ampicillin and ciprofloxacin .
Anticancer Potential
Research has also investigated the anticancer properties of oxazole derivatives. This compound has been evaluated for its ability to inhibit tumor cell proliferation.
Inhibition Concentration (IC50) Values:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | NCI-H522 (Lung Cancer) | 0.1 |
MCF7 (Breast Cancer) | 0.25 |
The compound demonstrated significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This interaction is crucial for its antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Efficacy : In a study conducted by Singh et al., this compound was tested against various bacterial strains, demonstrating significant inhibition compared to control drugs .
- Anticancer Activity : A recent investigation assessed the compound's effect on breast cancer cells, revealing that it reduced cell viability significantly at low concentrations, indicating its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
ethyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-8(13)6-7(11)15-9(12-6)10(2,3)4/h5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIOVYFMXJLECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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